This compound is classified as a naphthyridine derivative, which is characterized by the presence of nitrogen atoms in the aromatic system. Naphthyridines are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine can be achieved through various methods. One notable approach involves the reaction of 2,6-diaminopyridine with formaldehyde and dimethylamine under acidic conditions. This process typically includes several steps:
Recent advancements have introduced more efficient synthetic routes that are free from extensive purification processes, making large-scale production feasible .
The molecular structure of 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine can be described as follows:
The structural formula can be represented as:
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine participates in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties .
The mechanism of action of 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine is primarily linked to its ability to interact with specific biological targets:
Studies have indicated that compounds within this class can influence signaling pathways related to inflammation and cancer progression .
The physical and chemical properties of 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine has several scientific applications:
The ongoing research into this compound's derivatives continues to reveal new potential therapeutic applications .
Naphthyridines represent a class of nitrogen-containing heterocyclic compounds characterized by fused pyridine rings. The term encompasses six isomeric structures differentiated by nitrogen atom positioning: 1,5-; 1,6-; 1,7-; 1,8-; 2,6-; and 2,7-naphthyridines. Among these, the 2,6-naphthyridine scaffold—where nitrogen atoms occupy the 2 and 6 positions of the bicyclic system—serves as the core structure for 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine (CAS 601515-40-6, molecular formula C₈H₁₁N₃) [1] [3]. This compound features partial saturation (tetrahydro modification), reducing aromaticity in one ring while retaining the pharmacologically critical 1-amine substituent [9]. Its IUPAC name and SMILES notation (Nc1cccc2CCCCc12) encode a secondary amine attached to position 1 and a piperidine-like ring system fused at positions 5–8 [9].
Table 1: Isomeric Naphthyridine Scaffolds with Biomedical Relevance
Isomer Type | Nitrogen Positions | Bridgehead Atoms | Bioactive Derivatives |
---|---|---|---|
1,5-Naphthyridine | 1,5 | Non-bridgehead | Kinase inhibitors |
1,6-Naphthyridine | 1,6 | Non-bridgehead | RORγt agonists (e.g., TAK-828F) |
2,6-Naphthyridine | 2,6 | Non-bridgehead | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine |
1,8-Naphthyridine | 1,8 | Non-bridgehead | Dual CA/ALP inhibitors |
The synthesis of unsubstituted 2,6-naphthyridine was first reported in 1965, significantly later than other isomers [10]. The tetrahydro-1-amine derivative emerged as a strategic pharmacophore due to its structural mimicry of privileged heterocycles like tetrahydroisoquinoline while offering enhanced synthetic versatility. Early applications exploited its role as a synthon for complex heterocycles; for example, it facilitates ring-forming reactions to generate substituted 2-amino-4-quinazolinones via reactions with (ortho-fluorobenzoyl)guanidines [1]. This reactivity stems from the nucleophilic 1-amino group and electron-rich fused ring system. Historically, its high cost (e.g., $490/25 mg) limited broad evaluation, but recent advances in asymmetric synthesis have enabled its integration into drug discovery pipelines targeting nuclear receptors and integrins [6] [2]. Notably, its stereoselective reduction enabled the development of RORγt inverse agonists for autoimmune diseases, marking a shift from earlier racemic approaches [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7